molecular formula C8H11FO3 B2383218 Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate CAS No. 2155852-95-0

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate

Cat. No.: B2383218
CAS No.: 2155852-95-0
M. Wt: 174.171
InChI Key: ZWCNMZRXYVAAGO-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is a chemical compound with the molecular formula C7H9FO3. It is a fluorinated oxolane derivative, which is often used in research and development due to its unique chemical properties. The compound is characterized by the presence of a fluorine atom, a methylidene group, and an oxolane ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate typically involves the reaction of ethyl oxalyl chloride with 3-fluoro-2-methylideneoxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through industrial-scale chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The oxolane ring structure provides a scaffold for binding to enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-chloro-2-methylideneoxolane-3-carboxylate
  • Ethyl 3-bromo-2-methylideneoxolane-3-carboxylate
  • Ethyl 3-iodo-2-methylideneoxolane-3-carboxylate

Uniqueness

Ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

ethyl 3-fluoro-2-methylideneoxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c1-3-11-7(10)8(9)4-5-12-6(8)2/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCNMZRXYVAAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOC1=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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